

Dipyanone Pharmacological Profile & Biomarkers

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Compound Focus: Dipyanone

CAS No.: 60996-94-3

Cat. No.: S13211319

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Parameter	Data	Significance / Note
MOR Activation (EC ₅₀)	39.9 nM (β -arrestin assay) [1] [2], 96.8 nM (GTP Gi binding) [3]	Potency comparable to methadone; variation depends on assay system.
MOR Efficacy (E _{max})	106% (vs. fentanyl), 155% (vs. hydromorphone) [3] [1]	Full μ -opioid receptor agonist.
Key Metabolism Pathway	Pyrrolidine ring opening [3]	Forms primary specific metabolites.
Primary Specific Metabolites	EMDPB, EMDPBA [3]	Recommended biomarkers for confirming consumption.
Reported Blood Concentrations	80 - 5500 ng/mL (urine), 720 - 1400 ng/mL (blood), 370 ng/mL (postmortem case with other NSOs) [3]	Often found with other NPS; context is critical for interpretation.

Troubleshooting FAQs & Protocols

What are the primary metabolic targets for detecting dipyanone use?

The most specific biomarkers are its major metabolites, **EMDPB and EMDPBA** [3]. These are formed via the opening of the pyrrolidine ring, a primary metabolic pathway.

- **Recommended Analytical Focus:** When developing or troubleshooting an LC-HRMS/MS method, ensure your inclusion list targets these specific metabolites. Their detection provides much stronger evidence of consumption than detecting the parent compound alone, which could be from an impure sample.

How does dipyanone's receptor activity compare to other opioids?

Dipyanone is a potent full agonist at the μ -opioid receptor (MOR), with activity similar to methadone [1] [2]. It also shows agonistic activity at the κ -(KOR) and δ -opioid receptors (DOR), but with lower potency and efficacy [3].

- **Troubleshooting Bioassays:** If your cellular assays show unexpected activation profiles, consider that **dipyanone's** effects are not exclusive to MOR. Its receptor activation pattern is similar to methadone, with a strong agonistic effect at MOR, which is responsible for its potent analgesic effects, respiratory depression, and abuse potential [3].

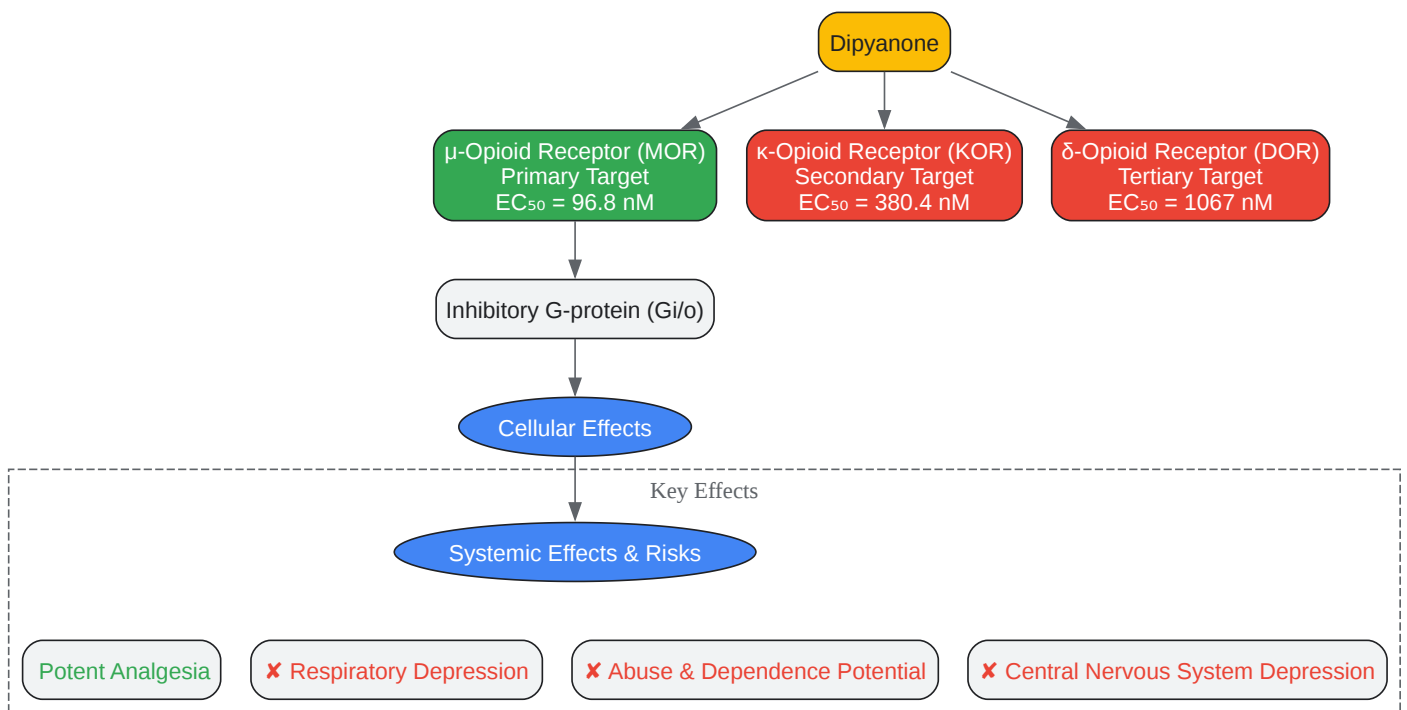
What are the key steps for in vitro metabolic studies?

Here is a summarized protocol based on a study using pooled human hepatocytes [3]:

- **Hepatocyte Preparation:** Thaw cryopreserved human hepatocytes and suspend in supplemented William's Medium E (SWM). Adjust concentration to 2×10^6 viable cells/mL.
- **Incubation:** Mix the hepatocyte suspension with **dipyanone** (final concentration 20 μ mol/L). Incubate at 37°C for 0 and 3 hours.
- **Reaction Termination & Analysis:** Stop reactions with ice-cold acetonitrile. Centrifuge and analyze the supernatants using LC-HRMS/MS.
- **Controls:** Always include negative (without substrate, without cells) and positive controls (e.g., diclofenac) to ensure proper metabolic activity.

Dipyanone Opioid Receptor Signaling Pathway

The following diagram illustrates the receptor-level activity of **dipyanone**, which underlies its physiological effects.



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Guidance for Common Scenarios

- **For Postmortem or Forensic Casework:** Interpret concentrations with caution. **Dipyanone** is frequently found alongside other NSOs and novel benzodiazepines [3] [2], making cause-of-death attribution complex.
- **For Receptor Assay Development:** The homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay has been successfully used to characterize **dipyanone**'s activation of MOR, KOR, and DOR [3]. This can serve as a reference method.

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References

1. Detection, chemical analysis, and pharmacological ... [pubmed.ncbi.nlm.nih.gov]
2. Detection, Chemical Analysis, and Pharmacological ... [cfsre.org]
3. Dipyanone, a new methadone-like synthetic opioid [pmc.ncbi.nlm.nih.gov]

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